molecular formula C14H16BrN3O3 B10829084 methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate

methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate

Cat. No.: B10829084
M. Wt: 354.20 g/mol
InChI Key: RXTFXWHQSYFULF-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is a synthetic compound that belongs to the class of indazole derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its fluorine or chlorine analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)

InChI Key

RXTFXWHQSYFULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

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